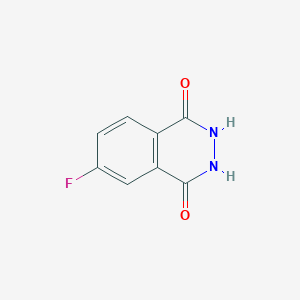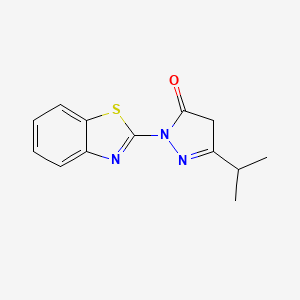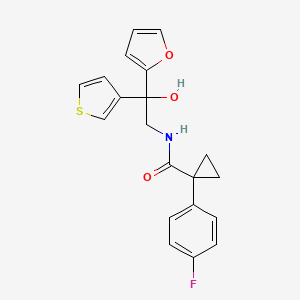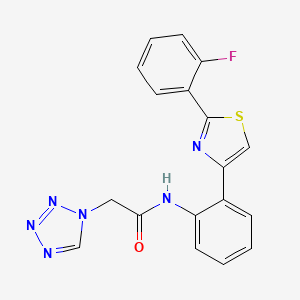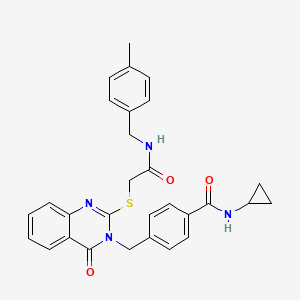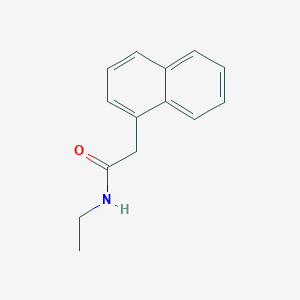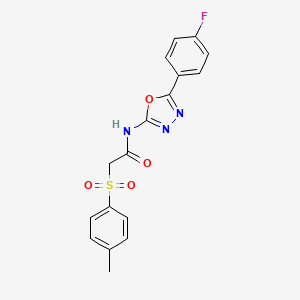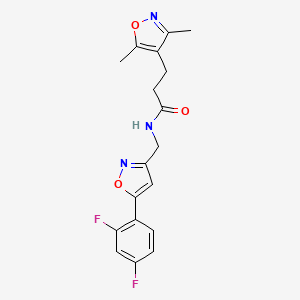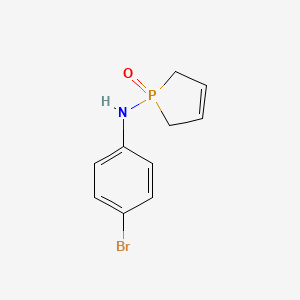
1-((4-ブロモフェニル)アミノ)-2,5-ジヒドロ-1H-ホスホール 1-オキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is a unique organophosphorus compound characterized by the presence of a phosphole ring and a bromophenyl group
科学的研究の応用
1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties.
作用機序
Target of Action
Similar compounds have been shown to exhibit desirable biological activity, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It’s worth noting that the compound might undergo a series of reactions involving copper-catalyzed coupling, similar to the ullmann reaction . The active species in this reaction is a copper (I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory effects .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would be valuable for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide at different dosages in animal models have not been reported in the literature. Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide are not well-characterized. Information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding its biochemical properties .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its biochemical properties .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be valuable for understanding its biochemical properties .
Disclaimer: The information provided in this article is based on the current knowledge and understanding of the compound. As research progresses, our understanding of the compound’s properties and effects may change. Always refer to the most recent literature for the most accurate and up-to-date information .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide typically involves the reaction of 4-bromoaniline with a suitable phosphole precursor under controlled conditions. One common method includes the use of a phosphole oxide intermediate, which reacts with 4-bromoaniline in the presence of a catalyst to yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides with different oxidation states.
Reduction: Reduction reactions can convert the phosphole oxide to its corresponding phosphole.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products: The major products formed from these reactions include various phosphole derivatives, each with distinct chemical and physical properties, depending on the nature of the substituents introduced during the reactions.
類似化合物との比較
1-Phenyl-4H-phosphinin-4-one 1-oxide: Another organophosphorus compound with a similar structure but different substituents.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures but different functional groups.
Phenazines: Heterocyclic compounds with nitrogen atoms in the ring, exhibiting different chemical properties.
Uniqueness: 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is unique due to the presence of both a bromophenyl group and a phosphole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-(4-bromophenyl)-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrNOP/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h1-6H,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIOAJYZPTYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)
